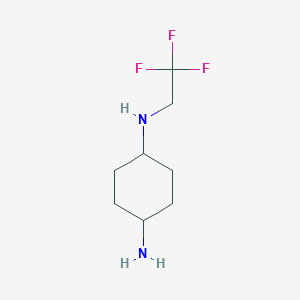
N1-(2,2,2-Trifluoroethyl)cyclohexane-1,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(2,2,2-Trifluoroethyl)cyclohexane-1,4-diamine, also known by its IUPAC name N1,N1’-((trans-Cyclohexane-1,4-diyl)bis(methylene))bis(ethane-1,2-diamine) , is a chemical compound with the molecular formula C8H15F3N2. It features a cyclohexane ring and two ethane-1,2-diamine moieties connected by a methylene bridge .
Vorbereitungsmethoden
Industrial Production Methods: Industrial-scale production methods for this compound are also scarce. Researchers and manufacturers likely employ custom synthesis routes tailored to their specific needs.
Analyse Chemischer Reaktionen
Reactivity: N1-(2,2,2-Trifluoroethyl)cyclohexane-1,4-diamine can participate in various chemical reactions, including:
Substitution Reactions: It may undergo nucleophilic substitution reactions, where the trifluoroethyl group or other functional groups are replaced by nucleophiles.
Oxidation and Reduction Reactions: Depending on the reaction conditions, it can be oxidized or reduced.
Complexation Reactions: The diamine functionality allows for coordination with metal ions.
Common Reagents and Major Products: Specific reagents and major products resulting from these reactions would depend on the reaction conditions and the desired outcomes. Further research is needed to provide detailed information.
Wissenschaftliche Forschungsanwendungen
N1-(2,2,2-Trifluoroethyl)cyclohexane-1,4-diamine finds applications in various scientific fields:
Medicinal Chemistry: It may serve as a building block for designing pharmaceutical compounds.
Catalysis: Its unique structure could make it useful in catalytic processes.
Materials Science: Researchers might explore its properties for materials applications.
Wirkmechanismus
The exact mechanism of action for N1-(2,2,2-Trifluoroethyl)cyclohexane-1,4-diamine remains unknown. Further studies are necessary to elucidate its molecular targets and pathways.
Vergleich Mit ähnlichen Verbindungen
While direct comparisons are challenging due to limited data, researchers can explore related compounds with similar functionalities. Unfortunately, I don’t have a list of similar compounds readily available.
Eigenschaften
Molekularformel |
C8H15F3N2 |
|---|---|
Molekulargewicht |
196.21 g/mol |
IUPAC-Name |
4-N-(2,2,2-trifluoroethyl)cyclohexane-1,4-diamine |
InChI |
InChI=1S/C8H15F3N2/c9-8(10,11)5-13-7-3-1-6(12)2-4-7/h6-7,13H,1-5,12H2 |
InChI-Schlüssel |
PELWCMQUUGDYAP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CCC1N)NCC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


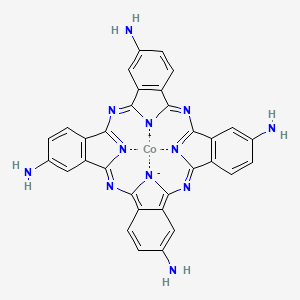
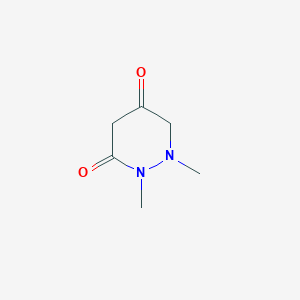
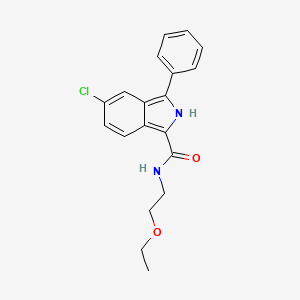
![3,7-dimethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B13095576.png)
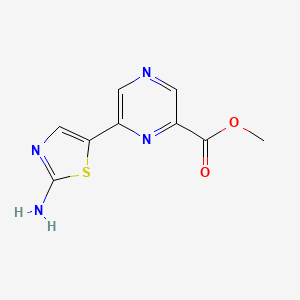
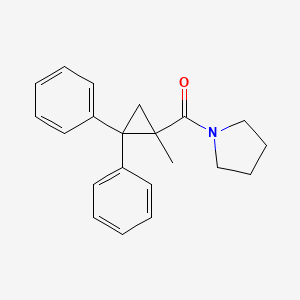
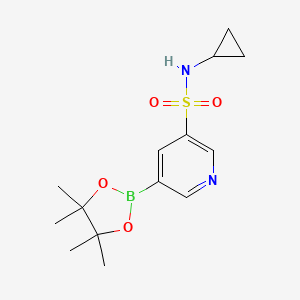
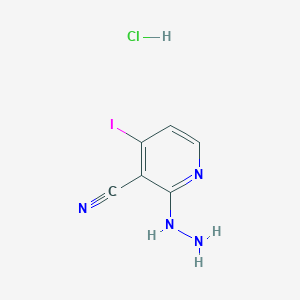
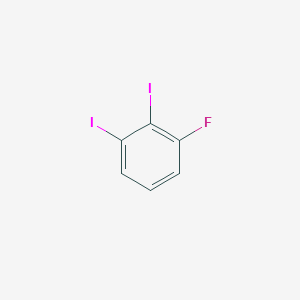
![4-Bromo-1'-methyl-3-phenyl-spiro[furan-2(5H),3'-[3H]indol]-2'(1'H)-one](/img/structure/B13095628.png)
![5-Bromo-1-cyclopropyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione](/img/structure/B13095636.png)
![Ethyl 6-bromoimidazo[1,2-b]pyridazine-3-carboxylate](/img/structure/B13095637.png)
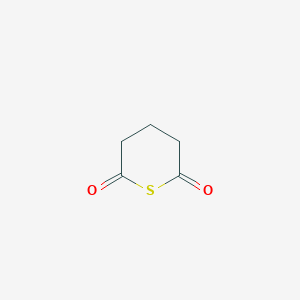
![Cyclopent[b]indole-5,8-dione, 1,2,3,4-tetrahydro-3-hydroxy-7-methyl-(9CI)](/img/structure/B13095643.png)
